tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate
Description
tert-Butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate is a chiral carbamate derivative featuring a tert-butyl carbamate group, a brominated alkyl chain, and stereochemical specificity at the C3 position (S-configuration). Its molecular formula is C₁₂H₂₂BrNO₃, with a molecular weight of 308.21 g/mol . The compound’s structure includes a bromine atom at the terminal position of a 4,4-dimethylpentan-3-yl chain, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where bromine acts as a leaving group in nucleophilic substitution or cross-coupling reactions.
Properties
Molecular Formula |
C12H24BrNO2 |
|---|---|
Molecular Weight |
294.23 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate |
InChI |
InChI=1S/C12H24BrNO2/c1-11(2,3)9(7-8-13)14-10(15)16-12(4,5)6/h9H,7-8H2,1-6H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
ZTQFXJZJKGDUEL-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)[C@H](CCBr)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)C(CCBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate
General Synthetic Route
The synthesis of This compound typically involves the reaction of a brominated chiral precursor with tert-butyl carbamate or its derivatives, often under mild conditions at room temperature. The key steps include:
- Preparation of the chiral brominated intermediate, usually via regioselective bromination of an appropriate alkyl or alcohol precursor.
- Coupling of the brominated intermediate with tert-butyl carbamate or introduction of the carbamate group via di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
- Purification to achieve high purity (≥95%) for research or industrial use.
Specific Synthetic Protocols
Reaction of tert-butyl carbamate with brominated precursor
A common approach involves reacting tert-butyl carbamate with a chiral brominated alkyl compound under mild conditions. The brominated precursor is often synthesized by selective bromination of a chiral alcohol or alkyl chain, preserving stereochemistry at the 3S position.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Bromination | Use of N-bromosuccinimide (NBS) or PBr3 on chiral alcohol precursor | Maintains stereochemistry; mild temperature control required |
| Carbamate formation | tert-butyl carbamate + brominated intermediate, room temperature, solvent: dichloromethane or tetrahydrofuran | Base such as triethylamine or N,N-diisopropylethylamine used to neutralize HBr formed |
| Purification | Extraction, drying over Na2SO4, concentration under reduced pressure | Yields ≥95% purity |
This method is scalable and amenable to automated reactors for industrial production.
Boc Protection via Di-tert-butyl Dicarbonate
An alternative method involves protecting the amine group of the brominated intermediate using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or N,N-diisopropylethylamine. This method is widely used for carbamate synthesis in organic chemistry.
| Step | Reagents & Conditions | Yield & Notes |
|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine or DIPEA, solvent: dichloromethane or tetrahydrofuran, 0–20°C to room temperature, 18–48 h | Yields up to 98%; mild conditions preserve stereochemistry |
| Work-up | Washing with aqueous HCl and brine, drying, filtration | Product isolated as a colorless oil or solid |
This method is exemplified in the synthesis of related carbamates such as N-Boc-4-bromopiperidine, demonstrating high efficiency and reproducibility.
Mechanistic Insights and Reaction Conditions
Nucleophilic Substitution at Bromine Site
The bromine atom in This compound is reactive towards nucleophilic substitution, allowing further functionalization. Common nucleophiles include sodium azide, potassium thiocyanate, and amines. The reaction typically proceeds via an SN2 mechanism, favored by the primary bromide position and the steric environment provided by the 4,4-dimethyl substitution.
| Nucleophile | Reaction Conditions | Outcome |
|---|---|---|
| Sodium azide (NaN3) | DMF or DMSO, room temperature to 60°C, 12–24 h | Formation of azido derivative, precursor for amine synthesis |
| Potassium thiocyanate (KSCN) | Acetone or DMF, room temperature | Thiocyanate substitution, useful for further transformations |
| Primary amines | Solvent varies, mild heating | Formation of substituted amines after bromide displacement |
The carbamate group remains stable under these substitution conditions, allowing selective modification at the bromine site.
Deprotection of the Carbamate Group
The tert-butyl carbamate protecting group can be cleaved under acidic conditions to release the free amine. Common deprotection methods include:
- Treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature.
- Exposure to hydrogen chloride gas under solvent-free or mild solvent conditions.
These methods typically proceed with high efficiency and minimal racemization, preserving the stereochemical integrity of the (3S) center.
Data Tables Summarizing Key Properties and Reaction Parameters
| Property / Parameter | Value / Condition | Notes |
|---|---|---|
| CAS Number | 2624108-38-7 | Unique identifier |
| Molecular Formula | C12H24BrNO2 | |
| Molecular Weight | 294.2 g/mol | |
| Purity | ≥95% | Achieved by standard purification methods |
| Typical Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF) | Used in carbamate formation and substitution |
| Bases Used | Triethylamine, N,N-diisopropylethylamine (DIPEA) | Neutralize acid byproducts |
| Temperature Range | 0°C to room temperature | Mild conditions to preserve stereochemistry |
| Reaction Time | 18–48 hours | Depending on step and scale |
| Nucleophiles for Substitution | NaN3, KSCN, primary amines | Versatile for further functionalization |
| Deprotection Reagents | Trifluoroacetic acid (TFA), HCl gas | Efficient removal of Boc group |
Chemical Reactions Analysis
tert-Butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate undergoes various chemical reactions, including :
Substitution Reactions: It can act as a nucleophile in substitution reactions, reacting with electrophiles to form covalent bonds.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), resulting in the formation of a free amine.
Oxidation and Reduction: While specific oxidation and reduction reactions were not detailed, carbamates generally can undergo these types of reactions under appropriate conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research :
Medicinal Chemistry: It is used in the synthesis of various bromoalkyl derivatives and drugs.
Biochemistry: It plays a role in the synthesis of biologically active compounds.
Material Sciences: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate involves its role as a protecting group for amines . The tert-butyl group stabilizes the carbamate, and under acidic conditions, it is protonated and cleaved, resulting in the formation of a free amine. This process involves the formation of a tert-butyl carbocation, which is stabilized by resonance and eliminated by a trifluoroacetate ion .
Comparison with Similar Compounds
(a) tert-Butyl N-[(3S)-1-Bromo-5-methylhexan-3-yl]carbamate
- Molecular Formula: C₁₃H₂₄BrNO₃
- Key Difference : The hexan-3-yl chain includes an additional methyl group at C5, increasing steric bulk compared to the 4,4-dimethylpentan backbone of the target compound. This elongation may reduce solubility in polar solvents but enhance lipophilicity .
- Reactivity : The extended alkyl chain could influence reaction rates in SN2 substitutions due to steric hindrance near the bromine.
(b) tert-Butyl N-[(3R)-1-Bromo-4-methyl-2-oxopentan-3-yl]carbamate
- Molecular Formula: C₁₁H₂₀BrNO₃
- Key Difference : Incorporates a ketone group at C2 (2-oxo) and a single methyl group at C4 (vs. 4,4-dimethyl in the target compound).
- The α-carbonyl group may participate in keto-enol tautomerism or act as an electrophilic site for condensation reactions .
(c) tert-Butyl N-[(3S)-1-Bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate
- Molecular Formula: C₁₂H₂₂BrNO₃ (same as target compound but with a 2-oxo group).
- Key Difference : The addition of a ketone at C2 modifies electronic properties, increasing electrophilicity at the β-carbon. This structural feature is critical for synthesizing β-ketoamine derivatives .
Stereochemical and Cyclic Analogues
(a) tert-Butyl N-[(3S,6R)-6-Methylpiperidin-3-yl]carbamate
- Structure : A piperidine ring replaces the linear pentan chain.
- The methyl group at C6 introduces axial chirality, complicating synthetic routes .
(b) tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]carbamate
- Structure : Cyclopentyl ring with a hydroxyl group at C3.
- Key Difference : The hydroxyl group enables hydrogen bonding, improving aqueous solubility. The cyclopentane ring introduces strain, which may affect stability under acidic or basic conditions compared to the acyclic target compound .
Functional Group and Stereoisomer Comparisons
(a) Bromine vs. Hydroxyl Substituents
- Brominated Analogues (e.g., target compound): Bromine’s high leaving-group ability facilitates substitutions (e.g., Suzuki couplings). However, brominated compounds may exhibit light sensitivity or toxicity risks.
- Hydroxylated Analogues (e.g., tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate): Hydroxyl groups enable derivatization (e.g., esterification) but require protection during synthesis to prevent unwanted side reactions .
(b) Stereoisomerism
- The (3S) configuration in the target compound contrasts with its (3R) diastereomers (e.g., tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate). Stereochemistry critically impacts pharmacological activity; for example, (3S) isomers may exhibit higher affinity for chiral receptors or enzymes .
Data Table: Comparative Analysis of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry | Applications/Reactivity |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₂₂BrNO₃ | 308.21 | Bromine, tert-butyl | (3S) | SN2 substitutions, cross-coupling |
| tert-Butyl N-[(3R)-1-Bromo-4-methyl-2-oxopentan-3-yl]carbamate | C₁₁H₂₀BrNO₃ | 294.19 | Bromine, ketone | (3R) | Knoevenagel condensations |
| tert-Butyl N-[(3S,6R)-6-Methylpiperidin-3-yl]carbamate | C₁₂H₂₄N₂O₂ | 236.33 | Piperidine, methyl | (3S,6R) | Chiral ligands in catalysis |
| tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]carbamate | C₁₀H₁₉NO₃ | 201.26 | Hydroxyl, cyclopentyl | (1S,3S) | Prodrug synthesis |
Biological Activity
tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate is a synthetic organic compound classified as a carbamate. It features a tert-butyl group, a bromine atom, and a carbamate functional group, which contribute to its chemical properties and biological activities. This compound is primarily utilized in organic synthesis and medicinal chemistry, making it a subject of interest in various research fields.
Chemical Structure and Properties
The chemical formula for this compound is C₁₃H₁₈BrN₁O₂, with a molecular weight of approximately 303.19 g/mol. The presence of the bromine atom introduces specific reactivity patterns, particularly in nucleophilic substitution reactions.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈BrN₁O₂ |
| Molecular Weight | 303.19 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This reactivity allows it to interact with various biological targets, potentially leading to therapeutic effects.
Potential Applications:
- Medicinal Chemistry: The compound is explored for its role in synthesizing biologically active molecules. Its structure allows for modifications that can enhance bioactivity.
- Drug Development: As a carbamate derivative, it may serve as a scaffold for developing new drugs targeting specific diseases.
Case Studies and Research Findings
- Synthesis and Evaluation : Research has indicated that derivatives of this compound can exhibit significant biological activity against certain pathogens. For instance, studies have shown that carbamate derivatives can inhibit bacterial growth by disrupting cellular processes.
- Toxicological Studies : Toxicity assessments reveal that while the compound exhibits some harmful effects at high concentrations (e.g., acute toxicity), its derivatives can be designed to minimize adverse effects while retaining efficacy.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds suggest that modifications to the tert-butyl group or the brominated moiety can significantly influence biological activity. For example, replacing bromine with different halogens has been shown to alter antimicrobial properties.
Table 2: Summary of Biological Activities
| Study/Research Focus | Findings |
|---|---|
| Antimicrobial Activity | Inhibitory effects on Gram-positive bacteria |
| Toxicity Assessment | Harmful at high doses; potential for safer analogs |
| Structure-Activity Relationship | Modifications enhance or reduce activity |
Q & A
Q. What are the optimized synthetic routes for tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes, including:
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (Step 1) | Minimizes side reactions |
| Solvent | Dichloromethane (Step 2) | Enhances nucleophilicity |
| Reaction Time | 12–24 hours (Step 1) | Ensures complete substitution |
Yield improvements (>70%) are achieved by slow addition of reagents and inert atmosphere maintenance .
Q. How is the stereochemistry at the 3S position confirmed experimentally?
- X-ray Crystallography : Single-crystal analysis using SHELX/ORTEP software provides unambiguous stereochemical assignment .
- Chiral HPLC : Retention time comparison with racemic mixtures confirms enantiopurity (e.g., Chiralpak AD-H column, hexane:isopropanol eluent) .
- NMR Spectroscopy : - and -NMR coupling constants and NOE correlations validate spatial arrangement .
Advanced Research Questions
Q. How does the bromine atom influence reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group, enabling:
- Suzuki-Miyaura Coupling : Pd-catalyzed aryl-aryl bond formation with boronic acids.
- Buchwald-Hartwig Amination : Introduction of amine groups via palladium intermediates .
Mechanistic Insight : The electron-withdrawing carbamate group increases electrophilicity at the adjacent carbon, accelerating oxidative addition in catalytic cycles .
Q. What strategies resolve contradictions in reported yields from divergent synthetic protocols?
Contradictions often arise from:
- Impurity in Starting Materials : Use of HPLC-purified intermediates increases reproducibility.
- Catalyst Loading : Pd(PPh) at 2 mol% vs. 5 mol% alters turnover frequency.
- Workup Procedures : Acidic quenching (pH 4–5) prevents decomposition of the brominated product .
Case Study : A 2023 study reconciled discrepancies by standardizing solvent drying (MgSO vs. NaSO) and reaction monitoring via TLC .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- DFT Calculations : Model transition states for nucleophilic substitution (e.g., Gaussian09 with B3LYP/6-31G* basis set).
- Molecular Docking : Predict binding affinity with enzymes like cytochrome P450 for metabolic stability studies .
Example : A 2024 study used docking to identify steric hindrance from the tert-butyl group as a determinant of regioselectivity in cross-couplings .
Q. How does the compound serve as a catalyst in asymmetric synthesis?
- Chiral Induction : The 3S configuration directs enantioselective alkylation of ketones (e.g., Evans aldol reaction).
- Substrate Scope : Effective for α,β-unsaturated esters, achieving >90% ee in pilot studies .
Mechanism : The tert-butyl group creates a steric environment favoring one enantiomer during transition-state stabilization .
Q. What analytical techniques assess stability under varying pH and temperature?
-
Accelerated Stability Studies :
Condition Degradation Pathway Analytical Method pH 2 (HCl) Hydrolysis of carbamate LC-MS 40°C (Dry) No degradation -NMR
Stability is highest in anhydrous, neutral conditions, with decomposition observed in acidic media .
Q. What biological screening approaches evaluate its antimicrobial potential?
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Biofilm Inhibition : Crystal violet staining quantifies reduction in biofilm mass (IC ~25 µM in preliminary studies) .
Limitation : Low aqueous solubility necessitates DMSO solubilization, complicating in vivo translation .
Q. Data Contradiction Analysis Table
| Issue | Conflicting Reports | Resolution Strategy |
|---|---|---|
| Yield in Step 2 | 45% vs. 72% | Standardized anhydrous conditions |
| Enantiopurity | 88% ee vs. 95% ee | Chiral HPLC protocol harmonization |
| Thermal Stability | Stable to 100°C vs. Decomposes at 80°C | TGA-DSC validation under N |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
